molecular formula C19H16N2O3 B4236201 N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide

N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B4236201
M. Wt: 320.3 g/mol
InChI Key: ZVOHKRIULPYAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide, also known as MPAF, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. MPAF is a furan derivative that has shown promising results in scientific studies, particularly in the areas of cancer research and drug development. In

Scientific Research Applications

N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has shown potential in various scientific research applications, particularly in the areas of cancer research and drug development. Studies have shown that N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but studies have shown that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. Additionally, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its potential anti-cancer properties. Additionally, N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its potential toxicity, which needs to be further investigated.

Future Directions

For research on N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide and its potential toxicity. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide are needed to determine its potential as a therapeutic agent.

properties

IUPAC Name

N-[3-[methyl(phenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-21(16-9-3-2-4-10-16)19(23)14-7-5-8-15(13-14)20-18(22)17-11-6-12-24-17/h2-13H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHKRIULPYAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.